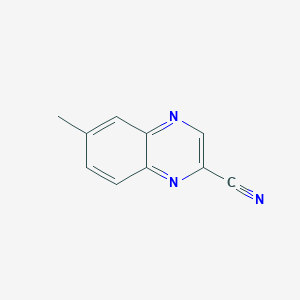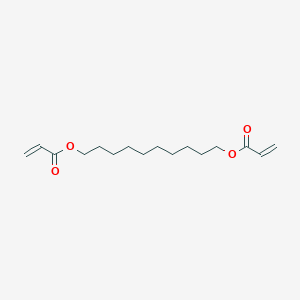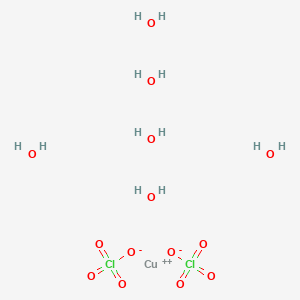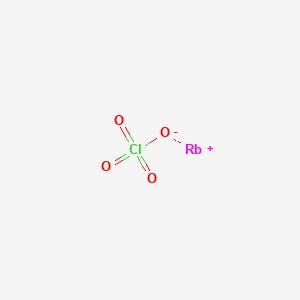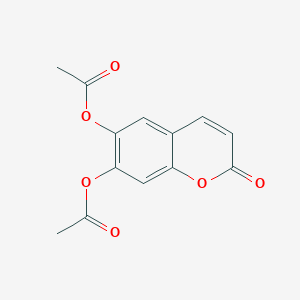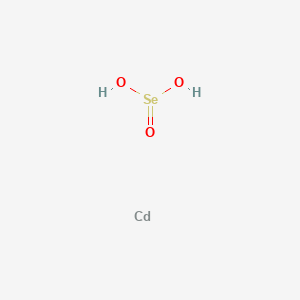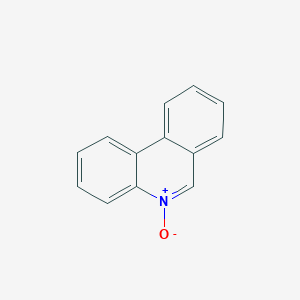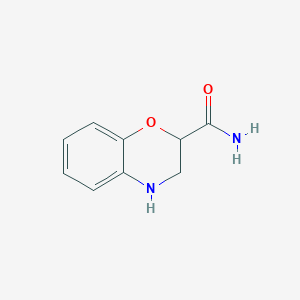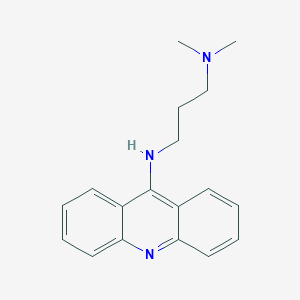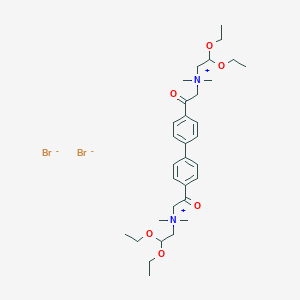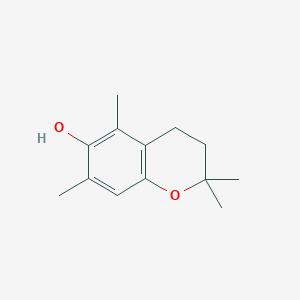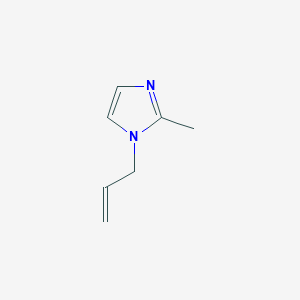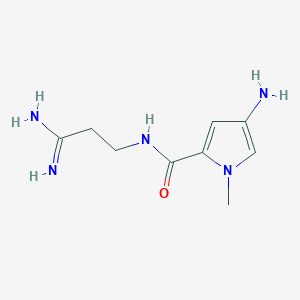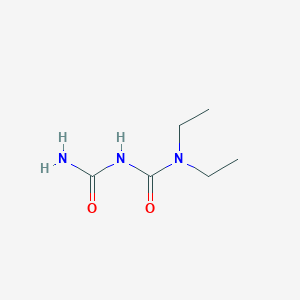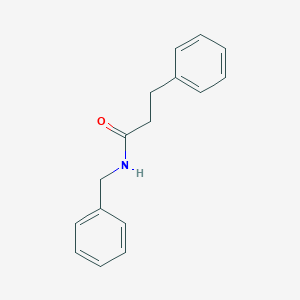
N-benzyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-phenylpropanamide, also known as BPAM, is a chemical compound that belongs to the amide class of compounds. It is a white crystalline powder with a molecular weight of 255.33 g/mol. BPAM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-benzyl-3-phenylpropanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. N-benzyl-3-phenylpropanamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
N-benzyl-3-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. N-benzyl-3-phenylpropanamide has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-phenylpropanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-benzyl-3-phenylpropanamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-benzyl-3-phenylpropanamide is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-3-phenylpropanamide. One potential area of research is the development of more selective N-benzyl-3-phenylpropanamide analogs that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential use of N-benzyl-3-phenylpropanamide in the treatment of other neurological disorders, such as epilepsy and depression. Finally, further studies are needed to elucidate the precise mechanism of action of N-benzyl-3-phenylpropanamide and its effects on neuronal function.
Méthodes De Synthèse
N-benzyl-3-phenylpropanamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the benzyl protection of 3-phenylpropanoic acid, and the amidation reaction. The Friedel-Crafts acylation reaction involves the reaction of benzoyl chloride with 3-phenylpropanoic acid in the presence of a Lewis acid catalyst. The benzyl protection of 3-phenylpropanoic acid involves the reaction of 3-phenylpropanoic acid with benzyl chloride in the presence of a base catalyst. Finally, the amidation reaction involves the reaction of benzyl-3-phenylpropanoate with ammonia or an amine in the presence of a catalyst.
Applications De Recherche Scientifique
N-benzyl-3-phenylpropanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-benzyl-3-phenylpropanamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
10264-10-5 |
|---|---|
Nom du produit |
N-benzyl-3-phenylpropanamide |
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Clé InChI |
FEOUTXCSJHUHLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



